

Standard Operating Procedure for ApNA-based FAAH Assay

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Compound of Interest

Compound Name: Arachidonoyl p-Nitroaniline

Cat. No.: B571232

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

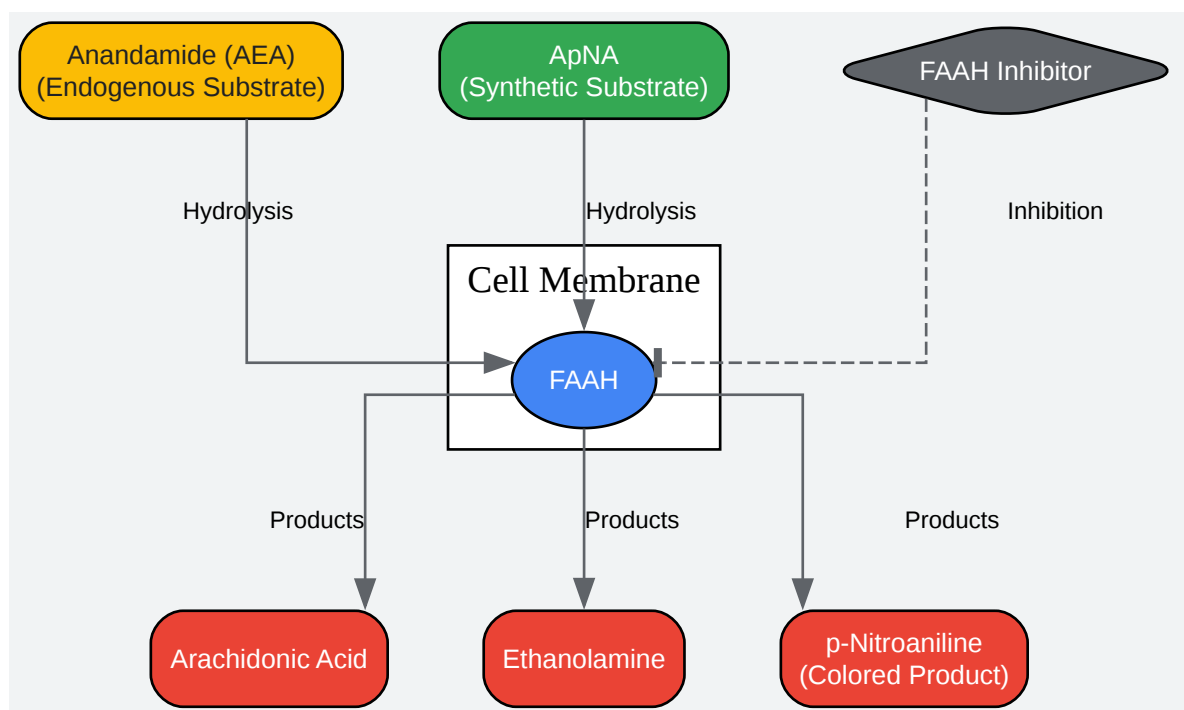
Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system by hydrolyzing fatty acid amides like the endogenous cannabinoid anandamide.[1][2][3] The inhibition of FAAH is a promising therapeutic strategy for the treatment of pain, anxiety, and inflammatory disorders. This document provides a detailed standard operating procedure for a colorimetric assay to measure FAAH activity using N-arachidonoyl-p-nitroaniline (ApNA) as a substrate. This assay offers a simple and robust method for screening potential FAAH inhibitors.

Principle of the Assay

The ApNA-based FAAH assay is a colorimetric method for determining FAAH enzyme activity. FAAH catalyzes the hydrolysis of the synthetic substrate N-arachidonoyl-p-nitroaniline (ApNA). This enzymatic cleavage releases arachidonic acid and a yellow-colored product, p-nitroaniline. The rate of p-nitroaniline formation is directly proportional to the FAAH activity and can be quantified by measuring the increase in absorbance at 410 nm.

Signaling Pathway of FAAH Action



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Caption: FAAH hydrolyzes endogenous and synthetic substrates.

Materials and Reagents

Reagent/Material	Supplier	Catalog Number
Recombinant Human FAAH	Sigma-Aldrich	MAK402
N-arachidonoyl-p-nitroaniline (ApNA)	Cayman Chemical	10168
Tris-HCl	Sigma-Aldrich	T5941
EDTA	Sigma-Aldrich	E9884
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7906
URB597 (FAAH Inhibitor)	Cayman Chemical	10011699
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D8418
96-well clear, flat-bottom microplates	Corning	3596
Spectrophotometric microplate reader	Molecular Devices	SpectraMax M5

Experimental Protocols

Reagent Preparation

- FAAH Assay Buffer (1X): 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
- ApNA Substrate Stock Solution (10 mM): Dissolve ApNA in DMSO. Store at -20°C.
- FAAH Enzyme Stock Solution: Reconstitute recombinant human FAAH in assay buffer to the desired concentration. Keep on ice during use.
- FAAH Inhibitor (URB597) Stock Solution (10 mM): Dissolve URB597 in DMSO. Store at -20°C.
- p-Nitroaniline Standard Stock Solution (1 mM): Dissolve p-nitroaniline in DMSO. Store at -20°C.

Sample Preparation (Tissue Homogenates)

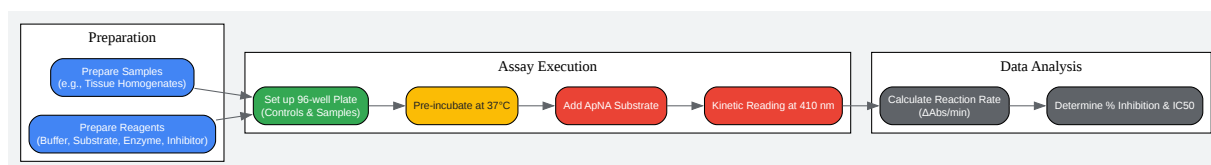
- Homogenize approximately 10 mg of tissue in 100 μ L of ice-cold FAAH Assay Buffer.
- Incubate on ice for 10 minutes.
- Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Collect the supernatant containing the FAAH enzyme.
- Determine the protein concentration of the supernatant using a standard protein assay.

FAAH Activity Assay Protocol

The following protocol is for a single well in a 96-well plate.

- Prepare Controls and Samples:
 - Blank (No Enzyme): 190 μ L FAAH Assay Buffer.
 - Negative Control (No Inhibitor): 180 μ L FAAH Assay Buffer + 10 μ L FAAH enzyme solution.
 - Positive Control (Inhibitor): 170 μ L FAAH Assay Buffer + 10 μ L FAAH enzyme solution + 10 μ L URB597 solution (final concentration, e.g., 10 μ M).
 - Test Compound: 170 μ L FAAH Assay Buffer + 10 μ L FAAH enzyme solution + 10 μ L test compound solution.
- Pre-incubation: Incubate the plate at 37°C for 15 minutes.
- Initiate Reaction: Add 10 μ L of ApNA substrate solution to each well (final concentration, e.g., 100 μ M).
- Kinetic Measurement: Immediately measure the absorbance at 410 nm every minute for 30 minutes at 37°C using a microplate reader.

Experimental Workflow



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Caption: Workflow for the ApNA-based FAAH assay.

Data Presentation

Kinetic Parameters of FAAH

The following table summarizes the Michaelis-Menten kinetic parameters for FAAH with ApNA as a substrate.

Substrate	K _m (μM)	V _{max} (nmol/min/mg)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
ApNA	25.3 ± 3.1	5.8 ± 0.2	0.05	1976

Data adapted from a study on Dictyostelium FAAH and may vary for mammalian FAAH.

Inhibitor Potency (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

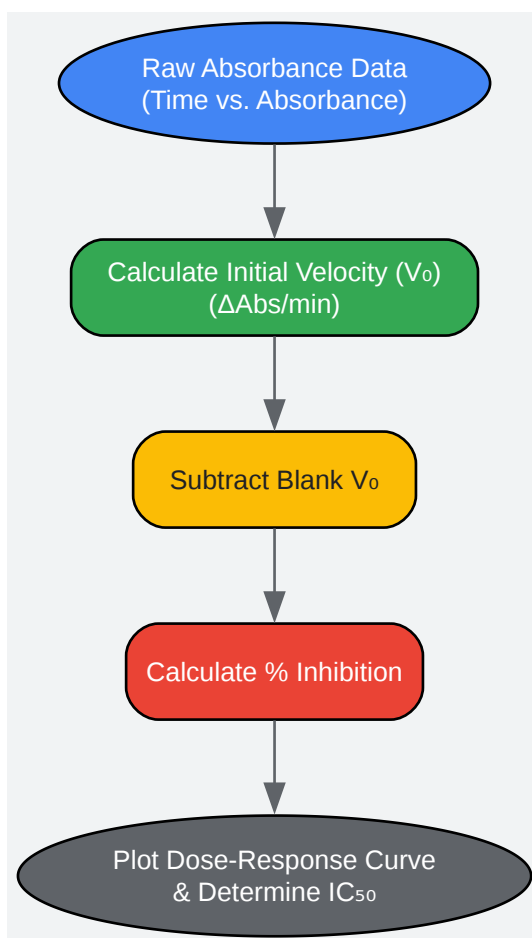
Inhibitor	IC ₅₀ (nM)
URB597	15 ± 2
JZL195	5 ± 0.8

These are representative values and should be determined experimentally.

Data Analysis

- Calculate the rate of reaction (V_0): Determine the initial velocity ($\Delta\text{Absorbance}/\text{minute}$) from the linear portion of the kinetic curve for each well.
- Correct for Background: Subtract the rate of the blank (no enzyme) from all other rates.
- Calculate Percent Inhibition: $\% \text{ Inhibition} = [1 - (\text{Rate of Inhibited Reaction} / \text{Rate of Uninhibited Reaction})] * 100$
- Determine IC_{50} : Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC_{50} value.

Logical Relationship for Data Analysis



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Caption: Logical flow for FAAH assay data analysis.

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